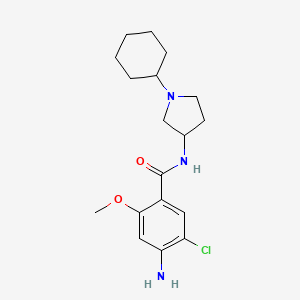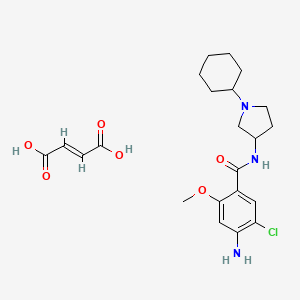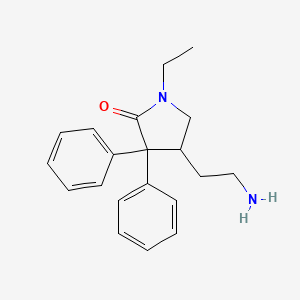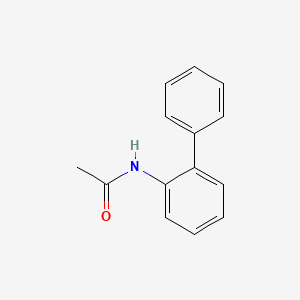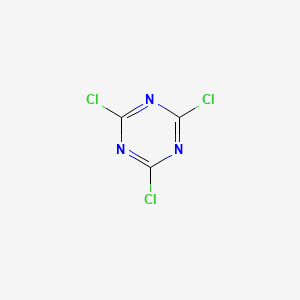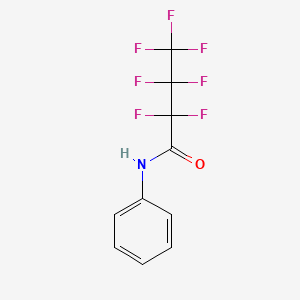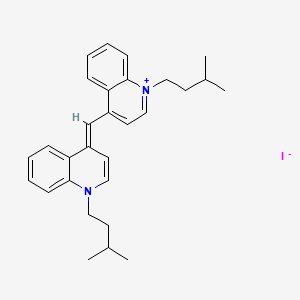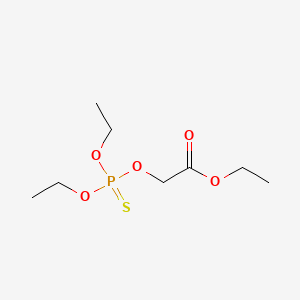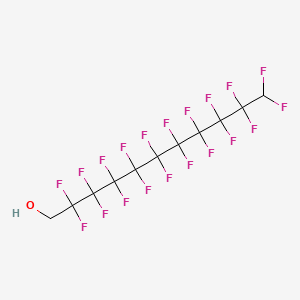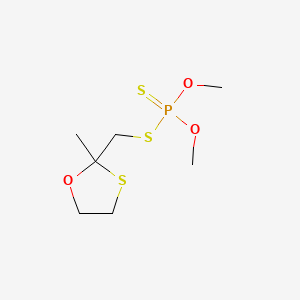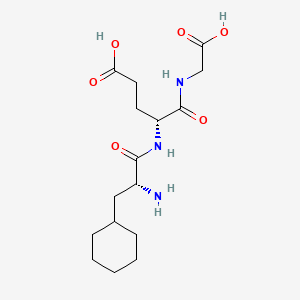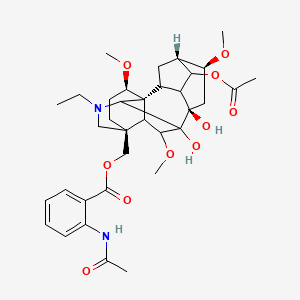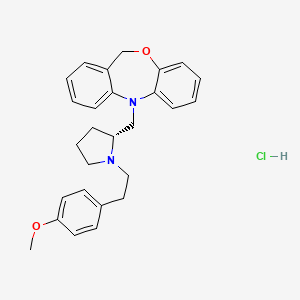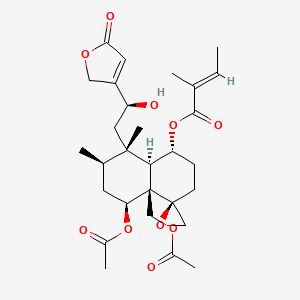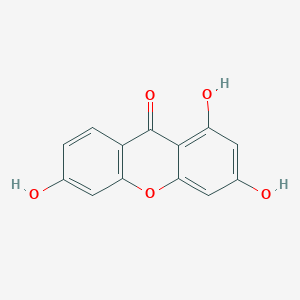
1,3,6-Trihydroxyxanthone
説明
1,3,6-Trihydroxyxanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold . It is a class of secondary metabolites produced by plant organisms and is characterized by a wide structural variety and numerous biological activities . It is known to be an anti-androgenic, antimicrobial, and anticancer agent .
Synthesis Analysis
The synthesis of 1,3,6-Trihydroxyxanthone involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The molecular formula of 1,3,6-Trihydroxyxanthone is C13H8O5 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .
Chemical Reactions Analysis
The two main precursors of xanthones are formed from 2,3′,4,6-THB ring closure. 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) originate from oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .
科学的研究の応用
Xanthone Biosynthesis and Pharmacological Potential
1,3,6-Trihydroxyxanthone belongs to a class of compounds known as xanthones, which are celebrated for their structural diversity and broad pharmacological properties. Xanthones are aromatic compounds predominantly found in higher plants such as the Clusiaceae, Hypericaceae, and Gentianaceae families. The biosynthetic pathway of plant xanthones has been a topic of interest due to their promising pharmacological properties, including antitumor, antidiabetic, and antimicrobial activities. The pathway involves the shikimate pathway and results in the formation of core precursors like 1,3,5-trihydroxyxanthone or 1,3,7-THX. These core precursors further diversify into a plethora of xanthone derivatives, underlining the chemical richness and potential therapeutic applications of xanthones (Remali, Sahidin, & Aizat, 2022).
Mangiferin: A Xanthone with Multifaceted Pharmacological Effects
Mangiferin, closely related to 1,3,6-Trihydroxyxanthone, is a naturally occurring xanthone with a myriad of pharmacological effects. It demonstrates potent antioxidant activity alongside a wide spectrum of other pharmacological effects, including antidiabetic, antitumor, cardioprotective, neuroprotective, and immunomodulatory effects. Despite these promising traits, the development of mangiferin as a clinical therapeutic faces challenges due to its low solubility, mucosal permeability, and bioavailability. Addressing these limitations could potentially unlock the full therapeutic potential of mangiferin and related xanthones (Du et al., 2018).
Commercial and Therapeutic Applications of Mangiferin
Mangiferin, a C-glucoside xanthone, is known for its potent antioxidant effect and multiple biological activities. The compound's structure, with its C-glycosyl linkage and polyhydroxy components, contributes significantly to its free radical-scavenging ability. These properties have led to its use in various therapeutic and cosmetic applications, as outlined in numerous patent applications. Mangiferin exhibits a range of activities, including antioxidant, antidiabetic, antihyperuricemic, antiviral, anticancer, and anti-inflammatory properties. Its molecular structure meets Lipinski's criteria for high bioavailability, indicating its potential as an orally administered drug. However, further research and development are essential to fully harness the therapeutic benefits of mangiferin and related xanthone compounds (Telang, Dhulap, Mandhare, & Hirwani, 2013).
特性
IUPAC Name |
1,3,6-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILVBYWBDSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxyxanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



